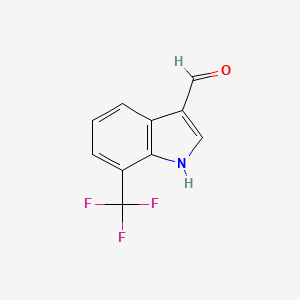

7-(trifluoromethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(5-15)4-14-9(7)8/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUDMQIHBCSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS 172216-99-8

Technical Whitepaper: 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 172216-99-8)

Executive Summary

In the landscape of modern medicinal chemistry, 7-(trifluoromethyl)-1H-indole-3-carbaldehyde represents a high-value pharmacophore scaffold. It bridges the structural versatility of the indole core with the metabolic stability and lipophilicity imparted by the trifluoromethyl (

Structural Analysis & Chemical Profile

The molecule consists of an indole bicyclic system substituted at two critical positions:

-

C3-Formyl Group (-CHO): A highly reactive electrophilic handle suitable for condensation, reduction, and reductive amination reactions.

-

C7-Trifluoromethyl Group (-

): An electron-withdrawing group (EWG) that modulates the pKa of the indole NH, enhances lipophilicity, and blocks metabolic oxidation at the typically vulnerable C7 position.

| Property | Data |

| CAS Number | 172216-99-8 |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |

| Key NMR Feature |

Strategic Synthesis: The Vilsmeier-Haack Protocol

The most robust route to CAS 172216-99-8 is the Vilsmeier-Haack formylation of 7-(trifluoromethyl)indole. While the indole C3 position is naturally nucleophilic, the presence of the electron-withdrawing

Mechanistic Insight

The reaction proceeds via the in-situ formation of a chloroiminium ion (Vilsmeier reagent) from

Synthesis Workflow Diagram

Figure 1: Logical flow of the Vilsmeier-Haack formylation for electron-deficient indoles.

Experimental Protocol

Objective: Synthesis of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde on a 10 mmol scale.

Reagents:

-

7-(Trifluoromethyl)indole (1.85 g, 10 mmol)

-

Phosphorus oxychloride (

) (1.1 eq, 1.69 g) -

N,N-Dimethylformamide (DMF) (5.0 eq, anhydrous)

-

Sodium Hydroxide (NaOH) (2M aqueous solution) or Sodium Carbonate (

)

Procedure:

-

Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (

), cool anhydrous DMF (4 mL) to 0°C. Add -

Addition: Dissolve 7-(trifluoromethyl)indole (1.85 g) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature. Note: Due to the C7-CF3 deactivation, if TLC shows incomplete conversion after 2 hours, heat to 40-50°C for 1 hour.

-

Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The solution will be acidic.[1] Slowly add 2M NaOH or saturated

with vigorous stirring until pH ~9-10. -

Isolation: The product typically precipitates as a pale yellow solid. Filter the solid, wash copiously with water to remove DMF salts, and dry under vacuum.

-

Purification: If necessary, recrystallize from Methanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

-

TLC: The product is significantly more polar than the starting indole.

-

1H NMR: Look for the disappearance of the C3-H signal and the appearance of the aldehyde singlet at ~10.0 ppm.

Reactivity & Derivatization Strategies

This scaffold is a "linchpin" intermediate. The aldehyde allows for the rapid construction of diverse libraries, while the indole NH remains available for alkylation.

Derivatization Pathways

-

Reductive Amination (Kinase Inhibitor Synthesis):

-

Reaction with primary amines followed by reduction (typically

) yields C3-aminomethyl derivatives, a common motif in GPCR ligands.

-

-

Knoevenagel Condensation:

-

Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used as Michael acceptors in covalent drug design.

-

-

Oxidation:

-

Conversion to the carboxylic acid (using

) allows for amide coupling.

-

Figure 2: Primary derivatization pathways for drug discovery applications.[2]

Medicinal Chemistry Implications

Why the 7-Trifluoromethyl Group?

-

Metabolic Blocking: The C7 position of indole is susceptible to oxidative metabolism. Fluorine substitution blocks this site, prolonging half-life (

). -

Lipophilicity: The

group increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Effects: The strong electron-withdrawing nature reduces the electron density of the indole ring, potentially reducing oxidation potential and avoiding the formation of reactive metabolites.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use in a fume hood. Avoid inhalation of dust.[3][4]

-

Storage: Store under inert gas (

or Ar) at 2-8°C. Aldehydes can slowly oxidize to carboxylic acids upon air exposure.

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Synthesis of Indole-3-Carboxaldehydes

-

Role of Fluorine in Medicinal Chemistry

- Source: BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. product.lottechem.com [product.lottechem.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-Trifluoromethylindole-3-Carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. Among its many derivatives, indole-3-carboxaldehyde serves as a critical synthetic intermediate, providing a reactive "handle" for constructing more complex molecular architectures.[1]

This guide focuses on a particularly valuable derivative: 7-trifluoromethylindole-3-carboxaldehyde . The introduction of a trifluoromethyl (CF₃) group onto a drug candidate is a widely employed strategy in modern medicinal chemistry. This is due to the unique properties the CF₃ group imparts, such as increased lipophilicity, which can enhance cell membrane permeability, and improved metabolic stability by blocking sites susceptible to oxidative metabolism. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 7-trifluoromethylindole-3-carboxaldehyde, a building block of significant interest for drug discovery and materials science.

Section 1: Physicochemical Properties and Structural Analysis

7-Trifluoromethylindole-3-carboxaldehyde is a solid, typically appearing as a pale-yellow to yellow-brown powder. Its core structure features the bicyclic indole ring system with a formyl (-CHO) group at the C3 position and a trifluoromethyl (-CF₃) group at the C7 position.

The presence of the two electron-withdrawing groups has a profound impact on the molecule's electronic properties. The aldehyde at C3 and, more significantly, the highly electronegative CF₃ group at C7, reduce the electron density of the indole ring system compared to its unsubstituted parent. This electronic modification influences the molecule's reactivity, intermolecular interactions, and ultimately its utility in synthesis.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde | N/A |

| CAS Number | 172216-99-8 | |

| Molecular Formula | C₁₀H₆F₃NO | |

| Molecular Weight | 213.16 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Storage | Inert atmosphere, Room Temperature |

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely adopted method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[4][5] The indole ring is sufficiently activated for this electrophilic substitution to occur selectively at the C3 position.

Reaction Mechanism

The causality of the Vilsmeier-Haack reaction is a two-stage process:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the acid chloride POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-(trifluoromethyl)indole starting material attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product, 7-trifluoromethylindole-3-carboxaldehyde.

Experimental Protocol (General Procedure)

This protocol is a self-validating system adapted from standard Vilsmeier-Haack procedures for indoles.[3] Precise conditions may require optimization.

-

Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir for a short period to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the starting material, 7-(trifluoromethyl)indole (1.0 equivalent), in anhydrous DMF and add it to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to between 80-95 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the mixture is alkaline (pH > 8). This will hydrolyze the intermediate and precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Section 3: Spectral Properties (Predicted)

While specific experimental spectra for 7-trifluoromethylindole-3-carboxaldehyde are not widely published, its characteristic spectral data can be reliably predicted based on the analysis of its functional groups and data from analogous compounds, such as indole-3-carboxaldehyde and other substituted indoles.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aldehyde-H (s) | ~10.0 ppm |

| Indole N-H (br s) | ~12.5 ppm (in DMSO-d₆) | |

| Aromatic-H (m) | ~7.3 - 8.5 ppm | |

| H-2 (s) | ~8.4 ppm | |

| ¹³C NMR | Aldehyde C=O | ~185 ppm |

| CF₃ | ~124 ppm (quartet, ¹JCF ≈ 270 Hz) | |

| Aromatic-C | ~110 - 140 ppm | |

| ¹⁹F NMR | -CF₃ (s) | ~ -60 to -65 ppm (relative to CFCl₃) |

| IR Spectroscopy | N-H stretch | ~3100-3300 cm⁻¹ |

| C=O stretch | ~1650-1680 cm⁻¹ | |

| C-F stretch | ~1100-1300 cm⁻¹ (strong) | |

| Mass Spec (ESI) | [M+H]⁺ | 214.05 |

| [M-H]⁻ | 212.03 |

Note: NMR shifts are predicted relative to TMS and may vary based on solvent and concentration.

Section 4: Chemical Reactivity and Synthetic Utility

7-Trifluoromethylindole-3-carboxaldehyde is a versatile intermediate due to the reactivity of its aldehyde group and the indole N-H proton. The electron-withdrawing nature of the CF₃ group deactivates the benzene portion of the indole ring, making further electrophilic substitution less favorable than in unsubstituted indole.

Reactions at the Aldehyde Group:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 7-trifluoromethylindole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: The aldehyde can be reduced to the alcohol, (7-(trifluoromethyl)-1H-indol-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions. These include:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Henry Reaction: Condensation with nitroalkanes to produce β-nitro alcohols.[2]

-

Knoevenagel Condensation: Reaction with active methylene compounds.

-

-

Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.

-

Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands and synthetic intermediates.[8]

Reactions at the Indole Nitrogen:

-

N-Alkylation/N-Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an alkyl or aryl halide to install a substituent on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acylindoles.

Section 5: Applications in Research and Drug Development

The true value of 7-trifluoromethylindole-3-carboxaldehyde lies in its role as a versatile building block. The combination of three key features—the privileged indole scaffold, the reactive aldehyde handle, and the property-modulating CF₃ group—makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. By using 7-trifluoromethylindole-3-carboxaldehyde as a starting point, medicinal chemists can rapidly generate libraries of complex molecules. The CF₃ group can enhance the potency and pharmacokinetic profile of the resulting compounds, increasing their potential for success as drug candidates.

Conclusion

7-Trifluoromethylindole-3-carboxaldehyde is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust Vilsmeier-Haack reaction. The molecule's chemical properties are defined by the interplay between the indole ring, the reactive aldehyde function, and the influential trifluoromethyl group. This unique combination of features provides researchers with a powerful tool for the design and synthesis of novel, fluorinated molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

-

IDEPA (2024). 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde. Available at: [Link]

-

RSC (2023). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Zhang, N., & Dong, D. (2017). 2.5.7 Formylation and the Vilsmeier Reagent. ResearchGate. Available at: [Link]

- Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Thieme Chemistry (2014). Formylation and the Vilsmeier Reagent. Available at: [Link]

-

Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Available at: [Link]

-

Singh, A. et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). bmse000645 Indole-3-carboxaldehyde. Available at: [Link]

-

El-Sawy, E. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

FooDB (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Available at: [Link]

-

Wikipedia. Indole-3-carbaldehyde. Available at: [Link]

-

PubChem. 7-methyl-1H-indole-3-carbaldehyde. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 7-Trifluoromethyl-1H-indole-3-carbaldehyde

Topic: 7-trifluoromethyl-1H-indole-3-carbaldehyde structure and SMILES Content Type: Technical Monograph

Chemical Identity & Structural Characterization[1]

7-Trifluoromethyl-1H-indole-3-carbaldehyde is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for synthesizing indole-based alkaloids, kinase inhibitors, and GPCR ligands where the trifluoromethyl (

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

| Common Name | 3-Formyl-7-trifluoromethylindole |

| CAS Registry Number | 172216-99-8 |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| SMILES | FC(F)(F)c1cccc2[nH]cc(C=O)c12 |

| InChI Key | (Isomer Specific) ABXIESRZLRQYLM-UHFFFAOYSA-N (Note: Verify specific isomer key) |

Structural Analysis

The molecule consists of an indole bicyclic core substituted at two key positions:

-

C3 Position (Formyl group): An electrophilic handle susceptible to nucleophilic attack, enabling condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

C7 Position (Trifluoromethyl group): A strongly electron-withdrawing and lipophilic moiety. Located on the benzene ring adjacent to the indole nitrogen, it exerts significant steric and electronic influence on the N1-H acidity and the overall dipole moment of the molecule.

Physicochemical Properties:

-

Appearance: Pale-yellow to tan solid.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.

-

Lipophilicity (LogP): The

group significantly increases LogP compared to the unsubstituted parent (Indole-3-carboxaldehyde, LogP ~1.7), typically raising it by ~0.8–1.0 log units, enhancing membrane permeability in drug candidates.

Synthesis: The Vilsmeier-Haack Formylation[4][5][6]

The most authoritative and scalable method for synthesizing 7-trifluoromethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This protocol utilizes the high nucleophilicity of the indole C3 position to introduce the formyl group using phosphoryl chloride (

Reaction Mechanism & Logic

The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the electron-rich C3 position of the 7-trifluoromethylindole. The presence of the electron-withdrawing

Synthetic Workflow Diagram

Figure 1: Step-wise workflow for the Vilsmeier-Haack formylation of 7-trifluoromethylindole.

Experimental Protocol

Safety Note:

-

Reagent Preparation: In a flame-dried round-bottom flask, add anhydrous DMF (3.0 equiv) and cool to 0°C. Dropwise add

(1.2 equiv) under stirring. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes. -

Substrate Addition: Dissolve 7-trifluoromethylindole (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The spot for the starting indole should disappear.

-

Workup (Hydrolysis): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/water. Neutralize carefully with

or saturated -

Isolation: Filter the resulting solid. Wash with copious water to remove DMF and inorganic salts.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

Reactivity Profile & Applications

The 7-trifluoromethyl-1H-indole-3-carbaldehyde scaffold offers three distinct vectors for chemical modification, making it a versatile "hub" in divergent synthesis.

Reactivity Decision Tree

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.

Medicinal Chemistry Implications[1][7][8][9]

-

Bioisosterism: The 7-position is strategically important. The

group acts as a bioisostere for a chlorine atom or an isopropyl group but with enhanced metabolic stability against cytochrome P450 oxidation. -

Electronic Effects: The electron-withdrawing nature of the 7-

group reduces the electron density of the indole ring. This can increase the acidity of the N-H proton (pKa shift), potentially strengthening hydrogen bonding interactions with receptor pockets (e.g., in kinase hinge regions). -

Scaffold Hopping: This aldehyde is a precursor to 7-trifluoromethyltryptamines and

-carbolines, which are privileged structures in CNS drug discovery (serotonin receptor modulators).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent slow oxidation of the aldehyde to the carboxylic acid.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood to avoid inhalation of dust.

References

-

Synthesis of Indole-3-carboxaldehydes: Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122. (Foundational Vilsmeier-Haack methodology).[4]

-

Medicinal Chemistry of Fluorine: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008 , 37, 320-330. Link

- Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.

-

Product Data: Sigma-Aldrich Safety Data Sheet (SDS) for Indole-3-carboxaldehyde derivatives. Link

-

Vilsmeier-Haack Protocol: "Vilsmeier-Haack Formylation of Indoles - Benchchem Protocols." Link

Sources

Technical Guide: 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde

The following technical guide details the sourcing, chemical properties, and synthetic utility of 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde .

Sourcing, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Chemical Identity

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and receptor modulators. The presence of the trifluoromethyl (

Chemical Specifications

| Property | Detail |

| Chemical Name | 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

| CAS Number | 172216-99-8 (Verify with supplier; isomers vary) |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Purity Standard |

Part 2: Sourcing Landscape & Price Analysis

Market Overview

Unlike the common 5- or 6-substituted isomers, the 7-trifluoromethyl isomer is considered a "Specialty Building Block." Its synthesis is more challenging due to the steric and electronic effects of the

Supplier Tiering & Capability

-

Tier 1 (Stock & Rapid Ship): Companies like Enamine and Combi-Blocks often hold small stocks (mg to g scale) of fluorinated heterocycles.

-

Tier 2 (Catalog/Resellers): Sigma-Aldrich (Merck) and Fisher Scientific often list these but may source from Tier 1 suppliers, leading to longer lead times.

-

Tier 3 (Custom Synthesis): Otava Chemicals and Apollo Scientific are strong partners for bulk scale-up (>10g) or if the specific isomer is out of stock.

Estimated Market Pricing (Q1 2026)

Prices are estimates based on current market data for fluorinated indole aldehydes. Always request a formal quote.

| Quantity | Estimated Price Range (USD) | Availability Status |

| 100 mg | $120 - $180 | High (Research Stock) |

| 250 mg | $250 - $350 | Medium (Check Stock) |

| 1.0 g | $800 - $1,200 | Low (Often Lead Time: 2-3 wks) |

| 5.0 g+ | Inquire (Custom Quote) | Custom Synthesis Required |

Sourcing Decision Workflow

The following diagram outlines the logical decision process for procuring this intermediate based on project phase and scale.

Part 3: Synthetic Utility & Protocol

Mechanistic Insight

The synthesis of 7-trifluoromethylindole-3-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of the parent 7-(trifluoromethyl)indole.

-

Electronic Effect: The

group at C7 is a strong electron-withdrawing group (EWG). It reduces the electron density of the indole ring, particularly at the C2 and C3 positions. -

Reactivity Consequence: While C3 remains the most nucleophilic site, the reaction rate may be slower compared to unsubstituted indole. The

group also increases the acidity of the N-H proton, potentially necessitating careful control of pH during workup to prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation

Standardized protocol adapted for electron-deficient indoles.

Objective: Synthesis of 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde from 7-(Trifluoromethyl)indole.

Reagents:

-

7-(Trifluoromethyl)indole (1.0 equiv)

-

Phosphorus Oxychloride (

, 1.2 equiv) -

N,N-Dimethylformamide (DMF, 5-10 volumes, anhydrous)

-

Sodium Hydroxide (NaOH, 2M aqueous solution) or Sodium Acetate (saturated)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to

using an ice bath. -

Add

(1.2 equiv) dropwise over 15 minutes. Caution: Exothermic. -

Stir at

for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

-

-

Substrate Addition:

-

Dissolve 7-(Trifluoromethyl)indole (1.0 equiv) in a minimum amount of DMF (1-2 mL).

-

Add the indole solution dropwise to the Vilsmeier reagent at

. -

Expert Note: The solution will likely turn yellow/orange.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to

for 2–4 hours. Monitor by TLC or LC-MS. -

Checkpoint: Look for the disappearance of the starting indole and the appearance of the iminium intermediate (polar spot on TLC).

-

-

Hydrolysis & Workup:

-

Cool the reaction mixture to

. -

Pour the mixture onto crushed ice (~50 g).

-

Slowly add 2M NaOH or saturated Sodium Acetate with vigorous stirring until pH ~8-9. Critical: The aldehyde precipitates upon neutralization.

-

Stir for 1 hour to ensure complete hydrolysis of the intermediate.

-

-

Isolation:

-

Filter the precipitate (if solid) and wash with water.

-

If oil forms, extract with Ethyl Acetate (

), wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

-

Reaction Pathway Diagram[3]

Part 4: Applications in Drug Discovery

The 7-CF3-indole-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The indole core mimics the purine ring of ATP. The 3-aldehyde is often converted to an oxime, hydrazine, or vinyl group to access hydrophobic pockets within the kinase active site. The 7-CF3 group can occupy specific hydrophobic pockets (e.g., the "back pocket" of kinases) or protect the molecule from metabolic oxidation at the 7-position.

-

AhR Modulation: Indole-3-carbaldehyde derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR).[1] The addition of fluorine atoms can modulate the binding affinity and pharmacokinetic profile (half-life) of these immunomodulatory agents.

References

-

Chemical Identity & Properties: PubChem.[2][1][3] Indole-3-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Medicinal Chemistry Context: The Role of Trifluoromethyl Groups in Medicinal Chemistry. Journal of Medicinal Chemistry (via NIH). Available at: [Link]

Sources

Technical Analysis: Basicity and pKa of 7-Trifluoromethylindole-3-carbaldehyde

The following technical guide provides an in-depth analysis of the acid-base properties of 7-trifluoromethylindole-3-carbaldehyde. This document is structured to serve researchers requiring precise physicochemical data for synthetic planning and lead optimization.

Executive Summary

7-Trifluoromethylindole-3-carbaldehyde (CAS: 1391730-49-6) represents an electron-deficient indole scaffold frequently employed as a bioisostere in medicinal chemistry.[1] Its physicochemical profile is defined by the synergistic electron-withdrawing effects of the C3-formyl group and the C7-trifluoromethyl group.[1]

-

Acidity (N-H): Significantly more acidic than unsubstituted indole.[1][2] The estimated pKₐ (DMSO) is 12.0 ± 0.5 , making it comparable to phenols rather than typical indoles (pKₐ ~21).[1][2]

-

Basicity (Protonation): Extremely weak base.[1][2] Protonation occurs preferentially at the carbonyl oxygen rather than the C3-carbon, with an estimated conjugate acid pKₐ < -6.0.

Electronic Structure & Hammett Analysis

To accurately predict the pKₐ values in the absence of direct experimental literature for this specific analog, we must quantify the electronic influence of the substituents using Hammett principles.

Substituent Effects

The molecule contains two strong Electron Withdrawing Groups (EWGs) acting on the indole core:[1][2]

-

3-Carbaldehyde (-CHO): Exerts a strong mesomeric effect (-M) and inductive effect (-I).[1][2] It stabilizes the N-deprotonated anion via direct resonance delocalization onto the oxygen.[1]

-

7-Trifluoromethyl (-CF₃): Exerts a strong inductive effect (-I) through the σ-framework.[1][2] Being at the 7-position (ortho to the NH), it also exerts a field effect that acidifies the N-H proton.[1][2]

Quantitative Prediction (Hammett Equation)

Using the standard Hammett equation

-

Effect of 3-CHO: The introduction of a 3-formyl group drastically lowers the pKₐ.[1] Literature values for indole-3-carbaldehyde in DMSO are approximately 13.5 .[1]

-

Effect of 7-CF₃: The Hammett constant (

) for -CF₃ is 0.[1][2]54. While "ortho" constants are complex, the inductive withdrawal is additive.[2] A conservative estimate for the 7-CF₃ contribution is a further reduction of 1.0–1.5 pKₐ units.[1]

Calculated Estimate:

Electronic Distribution Diagram

The following diagram illustrates the electron density shifts that dictate these values.

Figure 1: Vector analysis of electron-withdrawing groups on the indole scaffold. Red arrows indicate electron density removal, increasing N-H acidity.

Acidity (N-H Ionization)

The acidity of the N-H bond is the most critical parameter for alkylation or arylation reactions.[2]

Predicted Values

| Solvent | pKₐ (Estimated) | Reference Standard | Implications |

| DMSO | 12.0 ± 0.5 | Indole (21.[1]0) | Deprotonation possible with weak bases (e.g., K₂CO₃, Cs₂CO₃).[1][2] |

| Water | ~10.5 | Phenol (10.[1][2]0) | Likely insoluble in neutral water; soluble in 0.1M NaOH.[1][2] |

Structural Driver: Anion Stabilization

Upon deprotonation, the negative charge on Nitrogen is not localized. It is delocalized into the benzene ring (aided by 7-CF₃) and, crucially, into the 3-formyl group.[1] This resonance stabilization is the primary reason for the ~9 log unit drop in pKₐ compared to unsubstituted indole.[2]

Reaction Implication: unlike simple indoles which require NaH/DMF for alkylation, 7-trifluoromethylindole-3-carbaldehyde can often be alkylated under milder phase-transfer conditions due to this enhanced acidity.[1]

Basicity (Protonation)[1][2]

Indoles are generally weak bases, protonating at C3 to form an indoleninium cation.[2] However, the presence of the 3-carbaldehyde group changes both the site and the energetics of protonation.

Protonation Site: The "Ambident" Problem

In 3-acyl indoles, the C3 position is blocked and electron-deficient. Therefore, protonation does not occur at C3. Instead, it occurs at the carbonyl oxygen of the aldehyde.

Estimated pKₐ (Conjugate Acid)[1][2]

-

7-CF₃-Indole-3-carbaldehyde: The EWGs destabilize the positively charged conjugate acid.[1]

-

Estimate: pKₐ < -6.0 (Requires concentrated H₂SO₄ or superacids for complete protonation).[1][2]

Experimental Determination Protocols

For definitive internal validation, the following protocols are recommended. Due to the weak acidity/basicity, standard aqueous titration is insufficient.

Protocol A: UV-Vis Spectrophotometric Titration (Acidity)

This method relies on the bathochromic shift (red shift) observed in the UV spectrum upon deprotonation of the indole N-H.[1][2]

Materials:

-

Analyte: 7-trifluoromethylindole-3-carbaldehyde (

M in DMSO).[1] -

Buffer: Salicylate or Benzoate buffers (for calibration).[1][2]

Workflow:

-

Baseline Scan: Record UV-Vis spectrum (250–450 nm) of the neutral compound in DMSO. Note

(likely ~290-300 nm).[1][2] -

Full Ionization: Add excess TBAOH to generate the pure anion.[1][2] Note the new

(likely shifted to ~330-350 nm due to extended conjugation).[1][2] -

Titration: Prepare 10 samples with varying buffer ratios to span the pH range 10–14.

-

Calculation: Use the Henderson-Hasselbalch equation modified for spectrophotometry:

Where

Protocol B: NMR Titration (Protonation Site)

To confirm the site of protonation (O vs C3) in acidic media.[1][2]

Workflow:

-

Dissolve 10 mg of compound in

mL of CD₂Cl₂.[1][2] -

Cool to -78°C (to stabilize unstable cations).

-

Slowly add triflic acid (TfOH) or

.[1][2] -

Observe ¹³C NMR:

References

-

Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] Link[1][2]

-

Jencks, W. P. (2022).[1][2] Compiled pKa Values: Indoles and Heterocycles. Organic Chemistry Data. Link

-

Sundberg, R. J. (1996).[1][2] Indoles (Best Synthetic Methods).[1][2] Academic Press.[1][2] (Definitive text on indole reactivity and electronic effects).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

-

ChemicalBook. (2024).[1][2] 7-Fluoroindole and Indole-3-carbaldehyde physicochemical data. Link

Sources

Technical Monograph: Handling and Utility of 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Introduction: The Strategic Fluorine Effect

In modern drug discovery, the incorporation of fluorine atoms—specifically the trifluoromethyl (

The presence of the

-

Metabolic Stability: The strong C-F bonds block metabolic oxidation at the C7 position, extending the half-life of derived pharmacophores.

-

Lipophilicity Modulation: The group increases

, facilitating membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Tuning: The electron-withdrawing nature of the

group increases the acidity of the indole N-H, influencing binding affinity in hydrogen-bond donor interactions within protein active sites.

This guide provides a comprehensive technical overview, safety protocols, and synthetic utility for researchers utilizing this building block.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

| CAS Number | 172216-99-8 |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O |

| Appearance | Pale yellow to light brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.[1][2][3][4] |

| Melting Point | Not widely reported in open literature; analogs typically melt 180–220°C. |

| Storage Conditions | Inert atmosphere ( |

Safety Data Sheet (SDS) Core Competencies

GHS Classification

Based on structural analogs and functional group analysis, this compound is classified under GHS07 (Exclamation Mark) .

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[5][6] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |

Precautionary Protocols (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Operational Safety Workflow

The following diagram outlines the mandatory workflow for handling this compound to prevent cross-contamination and exposure.

Figure 1: Standard Operating Procedure (SOP) for handling moisture-sensitive aldehydes.

Critical Handling Notes

-

Oxidation Risk: Indole-3-carbaldehydes are prone to air-oxidation to the corresponding carboxylic acid (indole-3-carboxylic acid). Always purge headspace with Nitrogen or Argon after use.

-

Dust Hazard: The solid is likely electrostatic. Use an antistatic gun or ionizer during weighing to prevent dispersal.

-

Acid Sensitivity: The C3-aldehyde is acid-labile; prolonged exposure to strong acids may induce polymerization or decomposition.

Synthetic Utility & Applications

The C3-aldehyde functionality, combined with the C7-trifluoromethyl group, makes this compound a versatile "linchpin" intermediate.

Key Reaction Pathways

-

Reductive Amination: The aldehyde reacts with primary/secondary amines (using

) to form tryptamine analogs, a privileged scaffold in CNS drug discovery (e.g., Serotonin modulators). -

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) yields vinyl indoles, precursors to

-carbolines. -

C-H Activation: The electron-deficient nature of the C7-

ring may facilitate directed C-H activation at C2 or C4 under palladium catalysis.

Figure 2: Synthetic divergence from the 7-CF3-indole-3-carbaldehyde scaffold.

Emergency Response & Disposal

| Scenario | Protocol |

| Spill (Solid) | Dampen with inert solvent (e.g., glycol) to avoid dust. Sweep into a closed container. Do not dry sweep. |

| Skin Contact | Wash immediately with polyethylene glycol 400 (if available), then soap and water. The lipophilic nature of the compound may require organic solvents for full removal, but avoid solvents that enhance skin absorption (e.g., DMSO) during initial wash. |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Combustion products: Nitrogen oxides ( |

| Disposal | Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Must comply with local environmental regulations regarding fluorinated waste. |

References

-

Chemical Identity & CAS: 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde. IDEPA Chemical Catalog. Accessed Feb 2026.

- General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Foundational text on indole electrophilic substitution and aldehyde reactivity).

- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. (Mechanistic insight into metabolic stability of CF3 groups).

-

GHS Classification Standards: Occupational Safety and Health Administration (OSHA).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4]

Sources

- 1. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 2. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

In-Depth Technical Guide: Solubility & Handling of 7-Trifluoromethylindole-3-carbaldehyde in DMSO

Topic: Solubility of 7-Trifluoromethylindole-3-carbaldehyde in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

7-Trifluoromethylindole-3-carbaldehyde (CAS: 172216-99-8) exhibits high solubility in Dimethyl Sulfoxide (DMSO), driven by the strong hydrogen-bond accepting capability of the solvent interacting with the indole N-H donor. While specific experimental saturation limits for this isomer are rarely published, structural analogs and physicochemical principles indicate a solubility range exceeding 30 mg/mL (approx. 140 mM).

For biological assays and synthetic applications, 10 mM to 50 mM stock solutions are the standard recommended concentration. These concentrations are thermodynamically stable at room temperature but require specific handling protocols to prevent precipitation upon aqueous dilution or degradation via oxidation.

Physicochemical Profile & Solubility Mechanics[1]

To understand the solubility behavior, we must analyze the molecule's structural interaction with the solvent matrix.

Key Properties

| Property | Value | Relevance to Solubility |

| Molecular Weight | 213.16 g/mol | Moderate MW facilitates dissolution compared to high MW polymers. |

| LogP (Predicted) | ~2.5 - 2.9 | Lipophilic nature favors organic solvents (DMSO) over water. |

| H-Bond Donors | 1 (Indole N-H) | Critical site for solvation by DMSO oxygen. |

| H-Bond Acceptors | 4 (C=O, 3x F) | Interaction sites for weak dipole interactions. |

| pKa (Indole NH) | ~15-16 (Predicted) | The 7-CF3 group (EWG) increases N-H acidity, strengthening the H-bond with DMSO. |

The Solvation Mechanism

The dissolution of 7-trifluoromethylindole-3-carbaldehyde in DMSO is not merely a "like-dissolves-like" phenomenon; it is driven by specific intermolecular forces:

-

Dipole-Dipole Interaction: The highly polar sulfoxide group of DMSO (

) interacts strongly with the polarized carbonyl ( -

Hydrogen Bonding (The Driver): The indole nitrogen proton is a hydrogen bond donor. DMSO is a potent hydrogen bond acceptor. The electron-withdrawing nature of the 7-trifluoromethyl group inductively pulls electron density from the indole ring, slightly increasing the acidity of the N-H proton. This likely enhances the strength of the hydrogen bond with DMSO compared to the unsubstituted parent indole.

Caption: Mechanistic pathway of dissolution showing the electronic influence of the 7-CF3 group on the primary solvation event.

Bench Protocol: Preparation of Stock Solutions

Objective: Prepare a verifiable 50 mM stock solution of 7-trifluoromethylindole-3-carbaldehyde in anhydrous DMSO.

Reagents & Equipment

-

Compound: 7-Trifluoromethylindole-3-carbaldehyde (>97% purity).

-

Solvent: Anhydrous DMSO (Grade: ACS Reagent or Molecular Biology, ≥99.9%). Note: DMSO is hygroscopic; use a fresh bottle or one stored over molecular sieves.

-

Vessel: Amber glass vial (to protect from light-induced oxidation).

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional).

Step-by-Step Methodology

-

Calculate Mass Requirement:

-

Target Volume:

( -

Target Concentration:

(

-

-

Weighing (Gravimetric Verification):

-

Solvent Addition (The "Wet-and-Dissolve" Technique):

-

Calculate exact DMSO volume required:

. -

Add 50% of the calculated DMSO volume first.

-

Vortex vigorously for 30 seconds. This creates a high-concentration slurry that breaks up crystal lattice energy more effectively than a dilute solution.

-

-

Completion & Sonication:

-

Storage:

-

Aliquot into small volumes (e.g.,

) to avoid freeze-thaw cycles. -

Store at -20°C or -80°C .

-

Caption: Workflow for preparing a precise stock solution, emphasizing the "slurry" method for efficient dissolution.

Stability, Storage & Troubleshooting

The "Crash-Out" Phenomenon (Aqueous Dilution)

While soluble in DMSO, this compound is hydrophobic . When diluting into aqueous buffers (e.g., PBS, cell culture media):

-

Risk: Rapid precipitation ("crashing out") if the water concentration rises too quickly around the compound.

-

Mitigation:

-

Keep DMSO concentration < 0.5% in the final assay if possible (check cell tolerance).

-

Dilution Order: Add the DMSO stock into the vortexing buffer, not buffer into DMSO. This ensures the compound is immediately dispersed.

-

Intermediate Dilution: If going from 50 mM to 10 µM, do not jump directly. Perform a serial dilution in DMSO first (e.g., 50 mM -> 1 mM in DMSO), then dilute into buffer.

-

Chemical Stability

-

Oxidation: Indole-3-carbaldehydes can oxidize to indole-3-carboxylic acids in the presence of light and oxygen. Amber vials are mandatory.

-

Hygroscopicity: DMSO absorbs water from the air. Water in the stock solution can cause the indole to precipitate over time (since it is insoluble in water).

-

Protocol: Purge the headspace of the vial with Nitrogen or Argon gas before closing.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Cloudiness immediately after adding DMSO | Saturation limit reached or wet DMSO. | Sonicate at 35°C. If insoluble, add 10% more DMSO and recalculate concentration. Ensure DMSO is anhydrous. |

| Precipitation upon dilution into PBS | "Oiling out" due to hydrophobicity. | Reduce final concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.01% Tween-20) to buffer if assay permits. |

| Yellow solution turns dark brown | Oxidation / Degradation. | Discard. Prepare fresh stock. Store under inert gas in future. |

References

-

Cayman Chemical. Indole-3-carboxaldehyde Product Information. (Provides baseline solubility data for the parent scaffold). Link

-

BenchChem. Solubility of 3-(Trifluoromethyl)benzaldehyde. (Comparative data for trifluoromethyl-substituted aldehydes in DMSO). Link

-

PubChem. 7-Trifluoromethylindole-3-carbaldehyde Compound Summary. (Physical properties and identifiers). Link

-

Gaylord Chemical. DMSO Solubility Data. (General guide on DMSO solvent properties for organic synthesis). Link

Sources

Methodological & Application

Application Note: Reductive Amination of 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for the reductive amination of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde , a scaffold increasingly valued in drug discovery for its metabolic stability and lipophilic properties.

Abstract

The incorporation of a trifluoromethyl (

Chemical Strategy & Mechanistic Insight

Substrate Analysis[1][2]

-

Electronic Effect: The

group at C7 is a strong electron-withdrawing group (EWG). This decreases the electron density of the indole ring compared to unsubstituted indole. -

Carbonyl Reactivity: The C3-aldehyde becomes more electrophilic due to the EWG effect, facilitating rapid initial attack by the amine.

-

Indole N-H Acidity: The

of the indole N-H is lowered (estimated

Reagent Selection

-

Preferred Reductant: Sodium Triacetoxyborohydride (STAB) (

).[1][2]-

Why: STAB is mild and exhibits high chemoselectivity for imines over aldehydes. It allows for "one-pot" execution where the reducing agent is present during imine formation.

-

-

Alternative: Sodium Borohydride (

) .[1][2][3][4]-

Why: Used only in a two-step protocol (pre-form imine, then reduce) if the amine is sterically hindered or if STAB fails to effect reduction.

-

-

Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) .

-

Note: Methanol is avoided with STAB due to rapid solvolysis of the reagent.

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and critical control points.

Figure 1: Mechanistic pathway for the reductive amination. The rapid reduction of the iminium ion by STAB drives the equilibrium forward.

Experimental Protocol

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aldehyde | 1.0 | Substrate | 7-(trifluoromethyl)-1H-indole-3-carbaldehyde |

| Amine | 1.1 - 1.2 | Reactant | Free base preferred. If HCl salt, add 1.0 eq TEA. |

| STAB | 1.4 - 1.5 | Reductant | Sodium triacetoxyborohydride (95%+) |

| Acetic Acid | 1.0 - 2.0 | Catalyst | Promotes imine formation/protonation. |

| DCE | 0.1 - 0.2 M | Solvent | Anhydrous 1,2-Dichloroethane. |

Step-by-Step Procedure (Method A: STAB)

Step 1: Solubilization & Imine Formation

-

Charge a flame-dried reaction vial with 7-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 equiv).

-

Add anhydrous DCE to achieve a concentration of 0.15 M.

-

Add the Amine (1.1–1.2 equiv).

-

Critical: If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base.

-

-

Add Acetic Acid (AcOH) (1.0–2.0 equiv).

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

).-

Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.

-

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Note: Optional, but recommended to suppress side reactions. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes. 8. Remove ice bath and allow to warm to RT. Stir for 2–16 hours.

- Monitoring: Monitor by LC-MS or TLC. Look for disappearance of aldehyde (

Step 3: Quench & Workup

9. Quench by careful addition of saturated aqueous

- Caution: Gas evolution (

- Extract with DCM or EtOAc (3 x reaction volume).

- Wash combined organics with Brine .

- Dry over anhydrous

- Filter and concentrate under reduced pressure.

Step 4: Purification 14. Purify via Flash Column Chromatography.

- Stationary Phase: Silica Gel.[5]

- Eluent: DCM/MeOH (95:5) with 1%

Alternative Method (Method B: Two-Step / NaBH4)

Use this if STAB is unavailable or if the amine is extremely unreactive.

-

Imine Formation: Reflux Aldehyde + Amine in Methanol (MeOH) for 2-4 hours (or stir overnight with

as desiccant). -

Reduction: Cool to 0°C. Add Sodium Borohydride (

) (1.5 equiv) slowly. -

Workup: Acidify with 1M HCl to decompose borate complexes, then basify with NaOH to pH >10, extract with EtOAc.

Workflow Diagram

Figure 2: Operational workflow for the STAB-mediated reductive amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance or poor solubility. | Switch solvent to THF; Increase AcOH to 5 equiv; Heat to 40°C. |

| Alcohol Byproduct | Direct reduction of aldehyde before imine forms. | Ensure 30-60 min pre-stir of Aldehyde + Amine before adding STAB. |

| Bis-alkylation | Primary amine reacts with two aldehyde molecules. | Use excess amine (2-3 equiv) or slow addition of aldehyde to amine. |

| Product Streaking | Interaction with silica. | Add 1% Triethylamine or |

Safety & Handling

-

7-CF3-Indole derivatives: Treat as potentially bioactive. Use standard PPE.[6]

-

STAB/NaBH4: Reacts with water/acid to release hydrogen gas (flammable). Quench carefully in a fume hood.

-

DCE: Suspected carcinogen. Handle in a well-ventilated fume hood.

References

-

Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Gribble, G. W. (2000). "Sodium Triacetoxyborohydride."[1][2][3][7][8] Encyclopedia of Reagents for Organic Synthesis.

-

Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

-

Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][3][6][7][8][9]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

using 7-trifluoromethylindole-3-carbaldehyde in Schiff base formation

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 7-Trifluoromethylindole-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 7-trifluoromethylindole-3-carbaldehyde as a strategic building block in the synthesis of novel Schiff bases. We will delve into the underlying chemical principles, provide robust experimental protocols, and discuss the rationale behind its use, particularly focusing on how the trifluoromethyl group influences molecular properties for applications in medicinal chemistry and materials science.

The Strategic Advantage of 7-Trifluoromethylindole-3-Carbaldehyde

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their straightforward formation and vast range of applications.[1][2] They serve as critical intermediates and as ligands in coordination chemistry, with many derivatives exhibiting significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biomolecules like the amino acid tryptophan.[4][5][6] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after moiety in drug design.

The true innovation in using 7-trifluoromethylindole-3-carbaldehyde lies in the strategic placement of the trifluoromethyl (-CF₃) group. This group is a powerful modulator of molecular properties for several key reasons:

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body, which can prolong the therapeutic effect of a drug.[7]

-

Improved Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic distribution of the entire indole ring system, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.[7]

By combining the privileged indole core with the modulating power of the -CF₃ group, 7-trifluoromethylindole-3-carbaldehyde becomes a superior starting material for developing next-generation Schiff bases with potentially enhanced efficacy and optimized pharmacokinetic profiles.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine.[8] The reaction proceeds via a two-step mechanism that is often catalyzed by the presence of a small amount of acid or base.[1][5]

Mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 7-trifluoromethylindole-3-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[5]

-

Dehydration: The carbinolamine is typically unstable and, under mild heating or acid catalysis, undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[5]

The strongly electron-withdrawing nature of the 7-CF₃ group makes the adjacent carbonyl carbon more electron-deficient (more electrophilic), which can facilitate the initial nucleophilic attack by the amine, often leading to favorable reaction kinetics.

Sources

- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. scribd.com [scribd.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ajchem-b.com [ajchem-b.com]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Knoevenagel Condensation with 7-Trifluoromethylindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into the indole ring system can dramatically enhance the pharmacological profile of a molecule.[3][4] The highly electronegative CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance cell membrane permeability, and favorably modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[3][4]

This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of 7-trifluoromethylindole-3-carbaldehyde with various active methylene compounds. This reaction is a pivotal carbon-carbon bond-forming strategy for synthesizing α,β-unsaturated systems, which are versatile intermediates in the development of novel therapeutics.[5][6] The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6][7] The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[7][8]

Core Mechanism:

-

Deprotonation: The basic catalyst removes a proton from the active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to form a resonance-stabilized carbanion.[6][9]

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

Intermediate Formation: This attack forms a β-hydroxy carbonyl intermediate.[6]

-

Dehydration: The intermediate readily undergoes dehydration to form the final α,β-unsaturated product.[6]

The electron-withdrawing nature of the 7-trifluoromethyl group on the indole-3-carbaldehyde substrate is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the rate of the Knoevenagel condensation compared to its non-fluorinated counterpart.

Synthesis of 7-Trifluoromethylindole-3-carbaldehyde: A Representative Protocol

While a direct literature procedure for the synthesis of 7-trifluoromethylindole-3-carbaldehyde was not found, a plausible and efficient method is the Vilsmeier-Haack formylation of 7-trifluoromethylindole. This is a standard and widely used method for the formylation of electron-rich heterocycles like indoles.

Protocol 1: Synthesis of 7-Trifluoromethylindole-3-carbaldehyde

Materials:

-

7-Trifluoromethylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-trifluoromethylindole (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-trifluoromethylindole-3-carbaldehyde.

Knoevenagel Condensation Protocols

The following protocols detail the Knoevenagel condensation of 7-trifluoromethylindole-3-carbaldehyde with representative active methylene compounds.

Protocol 2: Reaction with Malononitrile

Materials:

-

7-Trifluoromethylindole-3-carbaldehyde

-

Malononitrile (1.0 - 1.1 eq)

-

Ethanol

-

Piperidine (catalytic amount, e.g., 2-3 drops)

-

Ice-cold water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 7-trifluoromethylindole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the mixture at room temperature. The product may begin to precipitate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid with ice-cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield (E)-2-((7-(trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile.

Protocol 3: Reaction with Ethyl Cyanoacetate

Materials:

-

7-Trifluoromethylindole-3-carbaldehyde

-

Ethyl cyanoacetate (1.1 eq)

-

Acetonitrile or Ethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-trifluoromethylindole-3-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in acetonitrile or ethanol (10-20 mL).

-

Add a catalytic amount of DBU (e.g., 1-2 drops) to the solution.[10]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation: Reaction Parameters

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time |

| 7-Trifluoromethylindole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp. | 30 min - 2 hr |

| 7-Trifluoromethylindole-3-carbaldehyde | Ethyl Cyanoacetate | DBU | Acetonitrile/Ethanol | Reflux | 2 - 6 hr |

| 7-Trifluoromethylindole-3-carbaldehyde | Barbituric Acid | L-proline | Monochlorobenzene (Microwave) | High | 5 - 15 min |

Note: The reaction with barbituric acid under microwave conditions is based on similar reactions with other indole aldehydes and can be a highly efficient method.[11]

Experimental Workflow and Mechanism Diagrams

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Trustworthiness and Self-Validation

The protocols described are based on well-established Knoevenagel condensation reactions reported in the literature for similar indole-3-carbaldehydes. [1][12][13]The progress of the reaction can be reliably monitored by TLC, allowing for real-time assessment of reactant consumption and product formation. The purification methods, recrystallization and column chromatography, are standard procedures for obtaining high-purity compounds, which can then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm their structure and purity.

Causality Behind Experimental Choices

-

Choice of Catalyst: Weak bases like piperidine are ideal for reactions with highly active methylene compounds like malononitrile at room temperature. [13]For less reactive methylene compounds like ethyl cyanoacetate, a stronger, non-nucleophilic base like DBU and thermal conditions are often necessary to drive the reaction to completion. [10]* Choice of Solvent: Polar protic solvents like ethanol are excellent for reactions at room temperature, often facilitating the precipitation of the product. [13]For reactions requiring higher temperatures, polar aprotic solvents like acetonitrile or DMF can be advantageous. [13]* Influence of the 7-CF3 Group: The electron-withdrawing trifluoromethyl group at the 7-position is expected to increase the electrophilicity of the aldehyde carbonyl carbon. This should lead to faster reaction rates compared to unsubstituted indole-3-carbaldehyde under identical conditions. Researchers should be mindful of this and may need to adjust reaction times accordingly.

Applications in Drug Development

The resulting α,β-unsaturated indole derivatives are valuable precursors for the synthesis of more complex heterocyclic systems and potential drug candidates. The presence of the trifluoromethyl group can impart desirable properties for drug development, including:

-

Enhanced Biological Activity: The CF3 group can alter the electronic and steric profile of a molecule, leading to improved binding affinity for biological targets. [4]* Increased Metabolic Stability: The C-F bond is strong, and the CF3 group can shield adjacent positions from metabolic attack, increasing the in vivo half-life of a drug candidate. [3][4]* Improved Pharmacokinetics: The lipophilicity conferred by the CF3 group can enhance absorption and distribution. [3] Derivatives of trifluoromethylated indoles have shown promise as antiviral, anti-inflammatory, and anticancer agents. [4][14][15]The products of this Knoevenagel condensation serve as excellent starting points for further chemical exploration in these therapeutic areas.

References

- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (n.d.).

- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde - Benchchem. (n.d.).

- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. (2016, September 12).

- Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde - Benchchem. (n.d.).

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (2026, February 15).

- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (2025, August 9).

- Knoevenagel condensation - Wikipedia. (n.d.).

- Knoevenagel condensation is a reaction involving an active methylene compound (a CH 2 flanked by two electron-withdrawing groups) and an aldehyde and ketone. Propose a mechanism for the reaction below. - Vaia. (n.d.).

- Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Acti - Semantic Scholar. (n.d.).

- Kumar, et al. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines - ChemistrySelect - Wiley Online Library. DOI.

- Knoevenagel Condensation Reaction. (n.d.).

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.).

- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).

- Sustainable and green approaches for Knoevenagel condensation. (2026, February 13).

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.).

- Knoevenagel Condensation | Thermo Fisher Scientific - US. (n.d.).

- A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP - ResearchGate. (n.d.).

- Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019, April 27).

- 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed. (2005, April 15).

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. (2025, October 18).

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. (n.d.).

- Catalysts used for Knoevenagel condensation | Download Table - ResearchGate. (n.d.).

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4).

- Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013, June 15).

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC. (2021, December 4).

- Indole-3-carbaldehyde - Wikipedia. (n.d.).

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).

- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (2017, October 17).

Sources